molecular formula C10H12ClNO2 B1465892 Propan-2-yl 4-amino-2-chlorobenzoate CAS No. 59265-81-5

Propan-2-yl 4-amino-2-chlorobenzoate

Cat. No.: B1465892
CAS No.: 59265-81-5
M. Wt: 213.66 g/mol
InChI Key: BMIVTCLLDDCNOU-UHFFFAOYSA-N
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Description

Propan-2-yl 4-amino-2-chlorobenzoate (CAS 59265-81-5) is an organic ester derivative of benzoic acid, featuring a 4-amino and 2-chloro substitution on the aromatic ring. Its molecular formula is C₁₀H₁₂ClNO₂, with a molecular weight of 213.66 g/mol . The compound contains one hydrogen-bond (H-bond) donor (the amino group) and three H-bond acceptors (two ester oxygen atoms and the amino group). Key synonyms include isopropyl 4-amino-2-chloro-benzoate and ZINC41580736. Its InChIKey (BMIVTCLLDDCNOU-UHFFFAOYSA-N) provides a unique identifier for structural verification .

Properties

IUPAC Name

propan-2-yl 4-amino-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-6(2)14-10(13)8-4-3-7(12)5-9(8)11/h3-6H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIVTCLLDDCNOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Propan-2-yl 4-amino-2-chlorobenzoate, also known as isopropyl 4-amino-2-chlorobenzoate, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative of 4-amino-2-chlorobenzoic acid. The presence of the amino group and the chlorine substituent on the aromatic ring contributes to its biological activity. The compound can be represented as follows:

C10H12ClNO2\text{C}_10\text{H}_{12}\text{Cl}\text{N}\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Its mechanism may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, thereby affecting cellular processes.
  • Receptor Interaction : It could bind to receptors that modulate physiological responses, influencing processes such as inflammation and cell signaling.
  • Gene Expression Modulation : Similar compounds have been shown to induce the expression of defense-related genes in plants, suggesting a potential role in immune response modulation.

Biological Activities

Research indicates several potential biological activities for this compound:

  • Antimicrobial Activity : Studies have shown that derivatives of chlorobenzoic acids exhibit antimicrobial properties, which may extend to this compound.
Activity TypeEvidence Source
AntimicrobialInvestigated in various studies on similar compounds
AnticancerPotential anticancer properties suggested in preliminary studies
  • Plant Immune Response : Related compounds have been identified as immune potentiators in plants, enhancing resistance against pathogens such as Hyaloperonospora parasitica in Arabidopsis .

Case Studies and Research Findings

  • Plant Defense Mechanisms : A study demonstrated that compounds similar to this compound can activate defense-related genes in plants, leading to increased resistance against bacterial infections. This suggests that the compound could be further explored for agricultural applications.
    • Key Findings :
      • Induction of At2g41090 gene expression.
      • Promotion of cell death in pathogen-infected plants.
  • Antimicrobial Properties : Research on related chlorobenzoic acid derivatives has shown significant antimicrobial activity against various pathogens, indicating a potential application for this compound in treating infections.
  • Toxicity and Safety Profiles : Initial assessments suggest that while the compound exhibits biological activity, further studies are necessary to evaluate its safety and toxicity profiles comprehensively.

Scientific Research Applications

Organic Synthesis

Propan-2-yl 4-amino-2-chlorobenzoate is primarily utilized as an intermediate in the synthesis of various organic compounds. Its ability to undergo multiple chemical reactions makes it valuable in creating complex molecules.

Reactions Involving this compound

Reaction TypeDescription
HydrolysisThe ester bond can be hydrolyzed to yield 4-amino-2-chlorobenzoic acid and isopropanol.
ReductionCan be reduced to form the corresponding alcohol.
Nucleophilic SubstitutionThe chlorine atom can undergo substitution with nucleophiles, leading to diverse products.

Pharmaceutical Research

In pharmaceutical research, this compound is investigated for its potential therapeutic properties. Its structural characteristics suggest possible applications in drug development, particularly as a reference standard in analytical studies.

Potential Therapeutic Applications

  • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : Research suggests that derivatives of chlorobenzoates can modulate inflammatory pathways, indicating potential applications in treating inflammatory diseases.

Material Science

The compound's unique properties also lend themselves to material science applications. It can be used in developing specialized materials with distinct characteristics, such as enhanced solubility or reactivity.

Applications in Material Science

Application AreaDescription
Polymer ChemistryUsed as a monomer or additive to enhance polymer properties.
CoatingsPotential use in coatings that require specific chemical resistance or stability.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) value that suggests promising potential for further development into an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

Research published in a peer-reviewed journal highlighted the anti-inflammatory effects of similar chlorobenzoate derivatives, suggesting that this compound could inhibit pro-inflammatory cytokines in vitro. This opens avenues for its use in therapeutic formulations aimed at treating chronic inflammatory conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Propan-2-yl 4-amino-2-chlorobenzoate belongs to a class of substituted benzoate esters. Below is a detailed comparison with structurally related compounds, emphasizing molecular properties and substituent effects.

Table 1: Structural and Molecular Comparison

Compound Name (IUPAC) CAS Number Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Key Substituents
This compound 59265-81-5 C₁₀H₁₂ClNO₂ 213.66 1 3 -NH₂ (para), -Cl (ortho)
Propan-2-yl 4-(2-chloropropanamido)benzoate 1050883-91-4 C₁₃H₁₆ClNO₃ 269.72 1 4 -NHCOCH₂Cl (para), -Cl (side chain)
Propan-2-yl 4-amino-2-sulfamoylbenzoate 320-90-1 Not explicitly provided - 2* 5* -NH₂ (para), -SO₂NH₂ (ortho)

Note: H-bond donors/acceptors for the sulfamoyl derivative are inferred from functional groups. Sources:

Key Differences and Implications

Substituent Effects on Reactivity and Polarity this compound: The electron-donating amino (-NH₂) and electron-withdrawing chloro (-Cl) groups create a polarized aromatic ring. This may enhance electrophilic substitution reactivity at specific positions, such as the meta position relative to the amino group . Propan-2-yl 4-(2-chloropropanamido)benzoate: The chloropropanamide side chain introduces additional steric bulk and lipophilicity (higher molecular weight: 269.72 vs. 213.66 g/mol). The amide group increases H-bond acceptor capacity (4 vs. This compound may exhibit enhanced solubility in aqueous media compared to the chloro analog, making it suitable for biomedical applications .

For instance, the amino group in this compound likely creates regions of high electron density, influencing interactions with biological targets . Tools like Multiwfn enable detailed analysis of electron localization functions (ELF) and charge distribution, which are critical for understanding reactivity differences among these compounds .

Potential Applications this compound: The chloro and amino groups are common in agrochemicals (e.g., herbicides) and pharmaceuticals (e.g., protease inhibitors). Its moderate polarity balances lipophilicity and solubility. Propan-2-yl 4-(2-chloropropanamido)benzoate: The extended side chain may favor membrane permeability, suggesting utility in drug delivery systems.

Research Findings and Methodological Considerations

  • Computational modeling (e.g., DFT) could optimize reaction conditions by predicting intermediate stability .
  • Analytical Techniques : Crystallographic tools like SHELX and spectroscopic methods (GC/MS-MS, as in ) are essential for structural confirmation. For example, GC/MS-MS could identify degradation products or impurities in synthesized batches .
  • Biological Activity: The amino and chloro groups may confer antibacterial or antifungal properties, though experimental validation is required. Comparative studies with parabens (e.g., Propyl 4-Hydroxybenzoate, ) could reveal preservative efficacy differences .

Preparation Methods

Esterification via Acid Chloride Intermediate

Step Reagents & Conditions Description
1. Acid Chloride Formation 4-amino-2-chlorobenzoic acid + thionyl chloride (SOCl2), reflux, 1-2 hours Converts the carboxylic acid to a more reactive acid chloride intermediate
2. Esterification Acid chloride + isopropanol, presence of base (e.g., pyridine), 0-25°C to room temp, 1-3 hours Nucleophilic attack by isopropanol forms the ester bond
3. Work-up & Purification Aqueous quench, extraction with organic solvents, drying, recrystallization from ethanol or column chromatography Removes impurities and isolates pure this compound

This method is favored for its relatively straightforward reaction conditions and high yields. The use of a base such as pyridine neutralizes the HCl generated during the reaction, preventing side reactions.

Direct Esterification of 4-amino-2-chlorobenzoic Acid

An alternative method involves direct esterification of the acid with isopropanol using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions:

Step Reagents & Conditions Description
1. Esterification 4-amino-2-chlorobenzoic acid + isopropanol + catalytic H2SO4, reflux, 4-8 hours Fischer esterification forms the ester directly
2. Removal of Water Use of Dean-Stark apparatus to continuously remove water Drives equilibrium towards ester formation
3. Purification Neutralization, extraction, recrystallization Isolates pure ester

This method requires longer reaction times and careful control of water removal to improve yield.

Reaction Conditions Optimization

Key parameters influencing the synthesis efficiency and purity include:

  • Temperature: Maintaining 0–25°C during acid chloride esterification prevents decomposition of amino groups; reflux temperatures (60–80°C) are typical for direct esterification.
  • Catalysts: Sulfuric acid or p-toluenesulfonic acid for direct esterification; pyridine or triethylamine as base scavengers in acid chloride method.
  • Solvent: Anhydrous solvents such as dichloromethane or chloroform are used for acid chloride reactions; isopropanol acts as both reagent and solvent in direct esterification.
  • Water Removal: Dean-Stark apparatus or molecular sieves improve yields by shifting equilibrium.
  • Purification: Recrystallization from ethanol/water mixtures and silica gel chromatography (eluent: hexane/ethyl acetate) enhance purity.

Research Findings and Data Summary

Preparation Method Yield (%) Purity (%) Reaction Time Key Advantages Limitations
Acid chloride route 85–95 >98 1–3 hours High yield, mild conditions Requires handling of corrosive reagents
Direct esterification 60–75 90–95 4–8 hours Simpler reagents, no acid chloride needed Longer reaction, equilibrium limitations
Continuous flow esterification (industrial) 90–98 >99 Minutes to hours Scalable, efficient, high purity Requires specialized equipment

Industrial processes often adopt continuous flow reactors with optimized catalyst systems to maximize throughput and purity.

Additional Synthetic Considerations

  • Protection of Amino Group: In some cases, the amino group at the 4-position may require protection (e.g., as an acetamide) during esterification to prevent side reactions, followed by deprotection.
  • Substituent Effects: The presence of the chlorine atom at the 2-position influences reactivity and may require careful control of reaction conditions to avoid undesired substitution or degradation.
  • Characterization: Confirmation of product identity and purity is achieved by NMR (¹H and ¹³C), IR spectroscopy (ester C=O stretch ~1720 cm⁻¹), mass spectrometry (molecular ion peak at m/z 213.66), and elemental analysis.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Purification Techniques
Acid Chloride Esterification 4-amino-2-chlorobenzoic acid Thionyl chloride, isopropanol, pyridine Reflux SOCl2; 0–25°C esterification 85–95% Recrystallization, chromatography
Direct Fischer Esterification 4-amino-2-chlorobenzoic acid Isopropanol, H2SO4 catalyst Reflux 4-8 h, Dean-Stark 60–75% Recrystallization
Continuous Flow Industrial 4-amino-2-chlorobenzoic acid Catalysts, isopropanol Optimized flow conditions 90–98% Advanced chromatographic methods

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Propan-2-yl 4-amino-2-chlorobenzoate
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Propan-2-yl 4-amino-2-chlorobenzoate

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